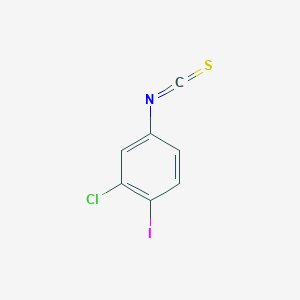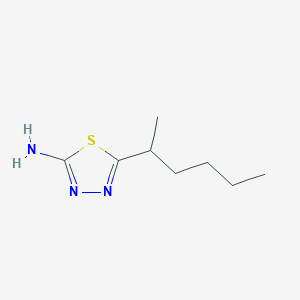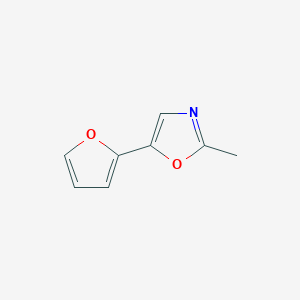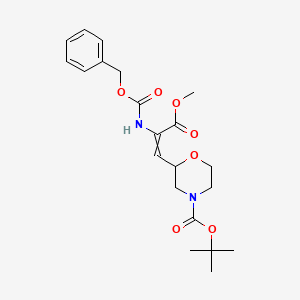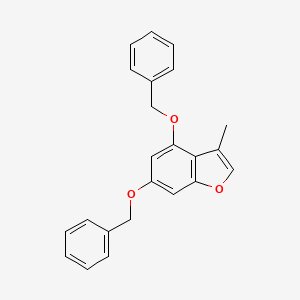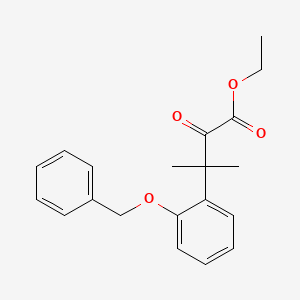
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group attached to a phenyl ring, and a 3-methyl-2-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate typically involves the esterification of 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the ester group can undergo hydrolysis to release the active moiety. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-hydroxyphenyl)-3-methyl-2-oxobutanoate: Lacks the benzyloxy group, which may result in different biological activity and reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxopentanoate: Contains an additional carbon in the oxoalkanoate chain, which can influence its physical and chemical properties.
Propiedades
Fórmula molecular |
C20H22O4 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-oxo-3-(2-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C20H22O4/c1-4-23-19(22)18(21)20(2,3)16-12-8-9-13-17(16)24-14-15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3 |
Clave InChI |
ZSYGXMYQBCFCKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C(C)(C)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
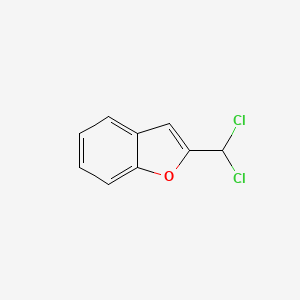
![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
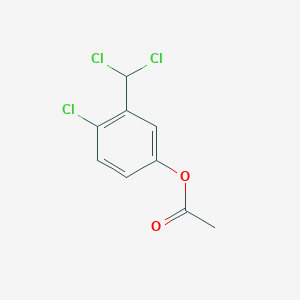
![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
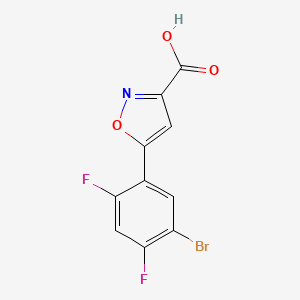
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)
